An In-Depth Technical Guide to N-t-Butyl 2-bromo-4-nitroaniline
An In-Depth Technical Guide to N-t-Butyl 2-bromo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-t-Butyl 2-bromo-4-nitroaniline, a substituted aromatic amine, represents a molecule of significant interest in the fields of synthetic organic chemistry and drug discovery. Its unique structural features, including a sterically hindered secondary amine, an electron-withdrawing nitro group, and a bromine atom, offer a versatile platform for the development of novel chemical entities. This guide provides a comprehensive overview of the known and predicted chemical properties of N-t-Butyl 2-bromo-4-nitroaniline, an exploration of its synthetic pathways, and a discussion of its potential applications. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from commercially available data, predictive models, and analogous chemical structures to provide a robust technical resource.
Introduction and Molecular Overview
N-t-Butyl 2-bromo-4-nitroaniline (CAS No. 952664-76-5) is a nitroaniline derivative characterized by the presence of a bulky tert-butyl group on the nitrogen atom. This substitution imparts distinct steric and electronic properties compared to its primary amine precursor, 2-bromo-4-nitroaniline. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the N-H proton. The bromine atom at the ortho position to the amino group further influences the electronic environment and provides a handle for cross-coupling reactions.
The strategic placement of these functional groups makes N-t-Butyl 2-bromo-4-nitroaniline a valuable intermediate for constructing more complex molecular architectures. The t-butyl group can serve as a sterically demanding protecting group or as a key pharmacophoric element in drug design.
Chemical Structure
Figure 1: Chemical structure of N-t-Butyl 2-bromo-4-nitroaniline.
Physicochemical Properties
Experimental data for the physicochemical properties of N-t-Butyl 2-bromo-4-nitroaniline are not widely available in the peer-reviewed literature. The following table summarizes the available information from chemical suppliers and predicted data.
| Property | Value | Source |
| CAS Number | 952664-76-5 | BuyersGuideChem, Santa Cruz Biotechnology, Sigma-Aldrich[1][2][3] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | BuyersGuideChem, Santa Cruz Biotechnology, Sigma-Aldrich[1][2][3] |
| Molecular Weight | 273.13 g/mol | BuyersGuideChem, Santa Cruz Biotechnology, Sigma-Aldrich[1][2][3] |
| Appearance | Solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water (Predicted). Soluble in organic solvents like ethanol, acetone, and DMSO (Inferred). | Inferred from 4-Bromo-2-nitroaniline |
| pKa | Not available | - |
Note: The lack of experimental data highlights an opportunity for further research to fully characterize this compound.
Synthesis of N-t-Butyl 2-bromo-4-nitroaniline
A definitive, optimized protocol for the synthesis of N-t-Butyl 2-bromo-4-nitroaniline is not extensively documented. However, a logical synthetic approach involves the N-alkylation of the readily available starting material, 2-bromo-4-nitroaniline.
Proposed Synthetic Pathway
The primary challenge in this synthesis is the low nucleophilicity of the amino group in 2-bromo-4-nitroaniline. The potent electron-withdrawing effect of the ortho-nitro group significantly reduces the electron density on the nitrogen atom, making it a weak nucleophile. Consequently, direct N-alkylation with a t-butyl halide under standard conditions is expected to be challenging.
A more plausible approach involves a Buchwald-Hartwig amination or a related cross-coupling reaction. However, a more classical approach, though potentially low-yielding, would be direct N-alkylation under forcing conditions.
Figure 2: Proposed synthesis of N-t-Butyl 2-bromo-4-nitroaniline.
Experimental Protocol (Proposed)
This protocol is a suggested starting point based on general principles for the N-alkylation of deactivated anilines. Optimization of reaction conditions, including base, solvent, temperature, and reaction time, will likely be necessary to achieve a reasonable yield.
Materials:
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2-bromo-4-nitroaniline
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Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
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tert-Butyl bromide
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Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-4-nitroaniline (1.0 eq).
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Solvent and Base Addition: Add anhydrous DMF or DMSO to dissolve the starting material. Carefully add sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
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Alkylation: Add tert-butyl bromide (1.1 eq) dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate (3 x).
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Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality Behind Experimental Choices:
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Strong Base: The use of a strong base like NaH or t-BuOK is crucial to deprotonate the weakly acidic N-H of the nitroaniline, thereby generating a more nucleophilic amide anion.
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Polar Aprotic Solvent: DMF and DMSO are excellent solvents for this type of reaction as they can dissolve the reactants and stabilize the charged intermediates.
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Elevated Temperature: The reduced nucleophilicity of the aniline necessitates higher temperatures to overcome the activation energy of the reaction.
Chemical Reactivity and Potential Applications
The reactivity of N-t-Butyl 2-bromo-4-nitroaniline is dictated by its functional groups.
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N-H Reactivity: The remaining proton on the nitrogen is acidic and can be removed by a strong base.
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Aromatic Ring: The nitro group strongly deactivates the ring towards further electrophilic substitution. Nucleophilic aromatic substitution, particularly displacement of the bromine, may be possible under certain conditions.
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Bromine Atom: The C-Br bond is a key site for synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents at the 2-position.
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Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up pathways to a diverse range of derivatives.
Potential Applications:
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Medicinal Chemistry: The substituted aniline scaffold is a common motif in many biologically active molecules. N-t-Butyl 2-bromo-4-nitroaniline could serve as a key building block for the synthesis of novel therapeutic agents. The t-butyl group can enhance metabolic stability and modulate binding to biological targets.
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Materials Science: Nitroaniline derivatives are known to possess nonlinear optical (NLO) properties. Further derivatization of this molecule could lead to new materials with applications in optoelectronics.
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Dye Synthesis: As a derivative of a nitroaniline, this compound could be a precursor for the synthesis of specialized azo dyes.
Safety and Handling
No specific safety data sheet (SDS) for N-t-Butyl 2-bromo-4-nitroaniline is currently available. Therefore, its handling should be guided by the known hazards of its parent compound, 2-bromo-4-nitroaniline, and other related nitroaromatic compounds.
Inferred Hazards:
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Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[4]. Nitroanilines are generally toxic and can be absorbed through the skin.
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Irritation: Causes skin and serious eye irritation[4].
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Organ Damage: May cause damage to organs through prolonged or repeated exposure.
Recommended Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry place.
Spectroscopic Data (Predicted)
As experimental spectroscopic data is not available, the following are predicted key features based on the structure of N-t-Butyl 2-bromo-4-nitroaniline.
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¹H NMR:
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A singlet for the nine equivalent protons of the t-butyl group.
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Aromatic protons will appear as a complex splitting pattern in the downfield region.
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A singlet for the N-H proton, which may be broad and its chemical shift will be solvent-dependent.
-
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¹³C NMR:
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Signals for the two distinct carbons of the t-butyl group.
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Six distinct signals for the aromatic carbons.
-
-
IR Spectroscopy:
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N-H stretching vibration.
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Asymmetric and symmetric stretching vibrations of the nitro group.
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C-N stretching vibrations.
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Aromatic C-H and C=C stretching vibrations.
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C-Br stretching vibration.
-
-
Mass Spectrometry:
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The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
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Fragmentation patterns corresponding to the loss of the t-butyl group and the nitro group.
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Conclusion
N-t-Butyl 2-bromo-4-nitroaniline is a chemical compound with significant potential as a building block in synthetic chemistry. While there is a notable lack of comprehensive experimental data, its structural features suggest a rich and varied reactivity profile. This guide has aimed to provide a thorough overview based on available information and chemical principles, highlighting the need for further experimental investigation to fully elucidate the properties and potential of this intriguing molecule. Researchers are encouraged to approach the synthesis and handling of this compound with caution, following the safety guidelines for related nitroaromatic compounds.
References
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Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]
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PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
BuyersGuideChem. (n.d.). N-t-Butyl 2-bromo-4-nitroaniline. Retrieved January 23, 2026, from [Link]
-
BIOFOUNT. (n.d.). 2-Bromo-n-(tert-butyl)-4-nitroaniline. Retrieved January 23, 2026, from [Link]
